2-(Methylamino)-4,6-pyrimidinediol
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Overview
Description
2-(Methylamino)-4,6-pyrimidinediol is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of a methylamino group at position 2 and hydroxyl groups at positions 4 and 6. Pyrimidine derivatives are widely studied due to their significant biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-4,6-pyrimidinediol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-4,6-dihydroxypyrimidine with methylamine. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the substitution of the chlorine atom with the methylamino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as crystallization, distillation, and chromatography are often employed in the industrial setting to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-4,6-pyrimidinediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine ketones, while reduction can produce various amine derivatives.
Scientific Research Applications
2-(Methylamino)-4,6-pyrimidinediol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Pyrimidine derivatives are often explored for their therapeutic potential, including anticancer and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-4,6-pyrimidinediol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-pyrimidinediol: Similar structure but with an amino group instead of a methylamino group.
2-(Dimethylamino)-4,6-pyrimidinediol: Contains a dimethylamino group instead of a methylamino group.
4,6-Dihydroxypyrimidine: Lacks the methylamino group at position 2.
Uniqueness
2-(Methylamino)-4,6-pyrimidinediol is unique due to the presence of both methylamino and hydroxyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
87474-58-6 |
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Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2-methylimino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C5H7N3O2/c1-6-5-7-3(9)2-4(10)8-5/h2H2,1H3,(H2,6,7,8,9,10) |
InChI Key |
GAMHVJNEMZBELD-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=CC(=O)N1)O |
Canonical SMILES |
CN=C1NC(=O)CC(=O)N1 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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